1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol
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Overview
Description
1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a methoxypyrimidine group
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit target proteins, leading to hypersensitivity to the compound .
Mode of Action
It’s suggested that when a target protein’s function is inhibited by a test compound, reducing its expression level is expected to result in hypersensitivity to the compound .
Biochemical Pathways
It’s synthesized in a 1,3-dipolar cycloaddition reaction from the dipolarophile , suggesting it may interact with various biochemical pathways.
Pharmacokinetics
The pyrrolidine ring, a common feature in this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional (3d) coverage due to the non-planarity of the ring .
Action Environment
The pyrrolidine ring, a common feature in this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional (3d) coverage due to the non-planarity of the ring . This suggests that the compound’s action may be influenced by the stereochemical environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the methoxypyrimidine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with a methoxypyrimidine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of pyrrolidin-3-one derivatives.
Reduction: Formation of pyrrolidin-3-ol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-ol.
Methoxypyrimidine derivatives: Compounds such as 4-methoxypyrimidine and its analogs.
Uniqueness: this compound is unique due to the combination of the pyrrolidine ring and the methoxypyrimidine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-14-8-2-4-10-9(11-8)12-5-3-7(13)6-12/h2,4,7,13H,3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVHRQDOADARNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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